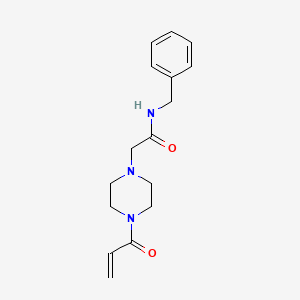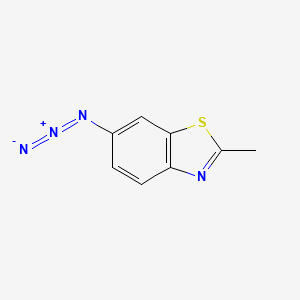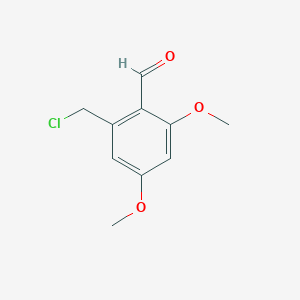
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde
Übersicht
Beschreibung
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde is a chemical compound. Based on its name, it likely contains a benzaldehyde group, which is a type of aromatic aldehyde, with additional chloromethyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(Chloromethyl)anthraquinone and 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents
This compound serves as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds. Its reactivity allows for the creation of 2-chloromethyl-4(3H)-quinazolinone derivatives, which are crucial in developing new medications aimed at combating cancer .
Material Science
The compound’s structural features make it suitable for creating hypercrosslinked polymers (HCPs). These materials have applications in gas storage, carbon capture, and environmental cleanup due to their high surface area and porosity .
Analytical Chemistry
It can be used as a standard or reference compound in chromatographic methods to ensure the accuracy and calibration of analytical instruments. This is crucial for the detection and quantification of various substances in complex mixtures .
Environmental Applications
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde: may be involved in the synthesis of compounds used for environmental remediation, such as the removal of pollutants from water or air. Its derivatives could potentially be used to create adsorbents for capturing harmful substances .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-3-7(5-11)9(6-12)10(4-8)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVSEGISKNEBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435322 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4,6-dimethoxy-benzaldehyde | |
CAS RN |
166322-67-4 | |
| Record name | 2-(chloromethyl)-4,6-dimethoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
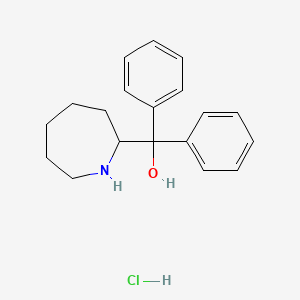
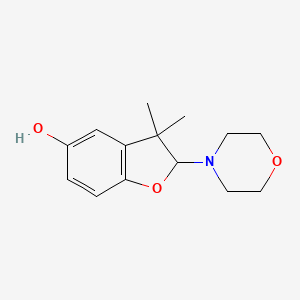
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![(4-Phenoxyphenyl) 4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy]piperidine-1-carboxylate](/img/structure/B1652890.png)

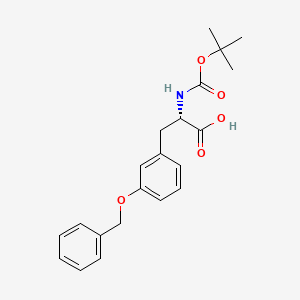
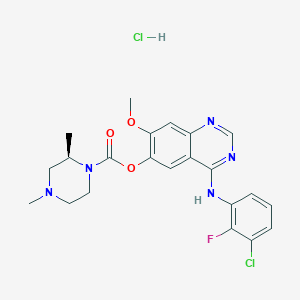



![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)
